Cas no 1805610-62-1 (3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid)

3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid
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- インチ: 1S/C8H4F5NO3/c9-5(10)4-2(8(11,12)13)1-3(7(16)17)14-6(4)15/h1,5H,(H,14,15)(H,16,17)
- InChIKey: VOZHHJNHWDMVNX-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C(=O)O)NC(C=1C(F)F)=O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 435
- トポロジー分子極性表面積: 66.4
- 疎水性パラメータ計算基準値(XlogP): 1
3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029024523-500mg |
3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid |
1805610-62-1 | 95% | 500mg |
$1,735.55 | 2022-04-01 | |
Alichem | A029024523-250mg |
3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid |
1805610-62-1 | 95% | 250mg |
$950.60 | 2022-04-01 | |
Alichem | A029024523-1g |
3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid |
1805610-62-1 | 95% | 1g |
$2,750.25 | 2022-04-01 |
3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid 関連文献
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acidに関する追加情報
Introduction to 3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid (CAS No. 1805610-62-1)
3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1805610-62-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine derivatives class, a group known for its broad spectrum of biological activities and pharmaceutical applications. The unique structural features of this molecule, particularly the presence of both difluoromethyl and trifluoromethyl substituents, as well as a hydroxyl group, contribute to its distinctive chemical properties and potential therapeutic utilities.
The difluoromethyl group (–CF2) and the trifluoromethyl group (–CF3) are well-documented in medicinal chemistry for their ability to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. The difluoromethyl group, in particular, has been shown to enhance metabolic stability and binding affinity, while the trifluoromethyl group often improves lipophilicity and binding interactions with biological targets. The hydroxyl group at the 2-position adds another layer of functional diversity, enabling further derivatization and modification to tailor specific biological activities.
In recent years, there has been a surge in research focused on developing novel pyridine-based scaffolds for therapeutic applications. Pyridine derivatives are widely recognized for their role in various drug classes, including antiviral, antibacterial, anticancer, and anti-inflammatory agents. The structural motif of 3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid positions it as a promising candidate for further exploration in drug discovery programs.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The carboxylic acid functionality at the 6-position allows for facile coupling with amines or other nucleophiles via amide bond formation, a common strategy in drug development to enhance solubility and bioavailability. Additionally, the presence of both electron-withdrawing (–CF3, –COOH) and electron-donating (–OH) groups introduces opportunities for fine-tuning electronic properties through derivatization.
Recent advancements in computational chemistry have enabled more efficient virtual screening and molecular docking studies to identify potential bioactivities of compounds like 3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid. These studies have suggested that this molecule may exhibit inhibitory activity against certain enzymes and receptors implicated in metabolic diseases and cancer. For instance, preliminary computational models have indicated potential interactions with enzymes such as cytochrome P450 monooxygenases, which play crucial roles in drug metabolism.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their favorable pharmacokinetic properties. Fluoro-substituted molecules often exhibit improved metabolic stability, enhanced binding affinity, and prolonged half-lives compared to their non-fluorinated counterparts. The dual fluorination in 3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid makes it an attractive scaffold for designing next-generation therapeutics that leverage these advantages.
In addition to its pharmaceutical potential, this compound may also find applications in agrochemical research. Pyridine derivatives are commonly used as intermediates in the synthesis of herbicides and pesticides due to their ability to interact with biological targets in plants and pests. The unique substitution pattern of 3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid could lead to novel agrochemicals with improved efficacy and environmental safety profiles.
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available pyridine precursors. Key synthetic steps often include halogenation, fluorination reactions using appropriate reagents such as Selectfluor or DAST (di-n-butyl azodicarboxylate), followed by functional group transformations such as hydroxylation or carboxylation. Advances in synthetic methodologies have enabled more efficient routes to complex fluorinated pyridines, reducing both cost and environmental impact.
Quality control and analytical characterization are critical aspects when dealing with specialized compounds like 3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid. Techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm structure integrity and purity. These analytical methods ensure that the compound meets stringent standards for downstream applications in research or industrial settings.
The growing interest in fluorinated heterocycles has also spurred innovation in green chemistry approaches for their synthesis. Researchers are exploring catalytic methods that minimize waste and hazardous byproducts while maintaining high yields. Such environmentally conscious strategies align with global efforts to promote sustainable chemical manufacturing practices.
In conclusion,3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid (CAS No. 1805610-62-1) represents a versatile and promising compound with significant potential across multiple sectors including pharmaceuticals and agrochemicals. Its unique structural features offer opportunities for designing innovative therapeutics with enhanced efficacy and improved pharmacokinetic profiles. As research continues to uncover new applications for fluorinated pyridines,this compound is poised to play an important role in future drug discovery efforts.
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